Ethylene glycol monostearate
CAS No.: 111-60-4
Cat. No.: VC21006798
Molecular Formula: C20H40O3
Molecular Weight: 328.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111-60-4 |
---|---|
Molecular Formula | C20H40O3 |
Molecular Weight | 328.5 g/mol |
IUPAC Name | 2-hydroxyethyl octadecanoate |
Standard InChI | InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3 |
Standard InChI Key | RFVNOJDQRGSOEL-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCO |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCO |
Colorform | CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C |
Flash Point | MYRJ 45: 500 °F OC |
Melting Point | MP: 30-34 °C /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/ 60.00 to 61.00 °C. @ 760.00 mm Hg |
Introduction
Physical and Chemical Properties
Ethylene glycol monostearate is characterized by specific physical and chemical attributes that contribute to its functionality in various applications. The compound appears as white to light yellow flakes and possesses distinct thermal properties .
Basic Identification
Property | Description |
---|---|
Chemical Formula | C₂₀H₄₀O₃ |
Molecular Weight | 328.5298 g/mol |
CAS Number | 111-60-4 |
Synonyms | 2-Hydroxyethyl stearate, Glycol monostearate |
Appearance | White to light yellow flakes |
Physical Properties
Property | Value |
---|---|
Melting Point | 55 to 60 °C |
Boiling Point | 149 °C |
Storage Temperature | Ambient |
Composition | Mixture of various chain-length esters and di(ethylene glycol) ester |
It is important to note that commercial ethylene glycol monostearate typically exists as a mixture of various chain-length esters rather than a single pure compound . This compositional variation can influence the compound's performance characteristics in different applications.
Production Methods
The production of ethylene glycol monostearate can be achieved through different methods, with recent research focusing on more sustainable and efficient approaches.
Enzymatic Synthesis
Recent advancements have demonstrated the viability of solvent-free enzymatic production of ethylene glycol monostearate as an alternative to conventional chemical routes . This method utilizes immobilized lipases as biocatalysts to facilitate the esterification reaction.
Research has shown that enzymatic synthesis offers several advantages:
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The process achieves reaction conversions of approximately 100% under optimal conditions .
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Immobilized enzymes can be reused for up to four cycles with satisfactory conversion rates, improving economic viability .
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The system can be successfully scaled up by 9-fold while maintaining conversion rates of up to 99% .
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Products obtained through enzymatic synthesis demonstrate excellent quality characteristics comparable to those produced through conventional methods .
The enzymatic approach represents a promising route for possible industrial-scale application, offering environmental and process advantages over traditional chemical synthesis methods .
Chemical Synthesis
Traditional chemical synthesis of ethylene glycol monostearate typically involves the direct esterification of stearic acid with ethylene glycol. A high-efficiency synthesis method has been documented in patent literature with the following process:
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Combining quantitative aliphatic acid (stearic acid), glycol, and a catalyst in a reactor .
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Heating the reactor to an initial temperature of 190°C and maintaining reaction conditions at temperatures exceeding 190°C for a specified duration .
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Monitoring the acid value until it falls below 3 mg KOH/g, at which point the reaction is terminated and the product filtered .
This method offers several benefits:
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Constant pressure synthesis without solvent for shorter reaction times
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Acid value minimums below 1.0 mg KOH/g can be achieved
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No requirement for vacuum or nitrogen pressure
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Lower running costs and no refining consumption
In one documented example, this method achieved a product transformation efficiency of 99.38% with an average acid number of 1.27 mg KOH/g .
Applications and Uses
Ethylene glycol monostearate has found widespread applications across multiple industries due to its versatile properties and functionality.
Personal Care Products
The compound is extensively utilized in the personal care and cosmetic industry for its beneficial properties:
Application | Function | Examples |
---|---|---|
Hair Care | Conditioning, pearlescent effect | Shampoos, conditioners |
Skin Care | Emollient, texture enhancer | Lotions, moisturizers, cleansers |
Cosmetics | Emulsifier, stabilizer | Creams, makeup bases |
In personal care formulations, ethylene glycol monostearate leaves a soft, velvety feel on skin and hair after use . Its non-comedogenic nature makes it suitable for facial and sensitive skin applications. The compound is particularly valued for its ability to impart a pearlescent appearance to products while simultaneously functioning as an emulsifier .
Industrial Applications
Beyond personal care, ethylene glycol monostearate serves important functions in various industrial contexts:
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As a dispersion agent in chemical manufacturing processes
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As a solubilizing agent in pharmaceutical formulations
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As a lubricant and softening agent in textile processing
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As a static inhibitor in industrial applications
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As an emulsifier in food-grade applications (where approved)
The compound's ability to function as a non-ionic tenside with high surface activity yet low toxicity makes it valuable across diverse industrial applications requiring emulsification, lubrication, or dispersion properties .
Functional Benefits
Ethylene glycol monostearate provides several key functional benefits that account for its widespread use:
Emollient Properties
As an emollient, the compound traps moisture in hair strands and skin cells, making them softer and smoother. This moisture-retention capability helps improve the appearance and texture of both skin and hair, creating a youthful appearance and preventing dryness .
Emulsification Capacity
One of the primary functions of ethylene glycol monostearate is its ability to keep oil and water mixed in stable emulsions, preventing separation into distinct phases. This property is crucial for product stability in cosmetic and personal care formulations, enabling effective cleansing by helping to remove dirt accumulated on hair and skin surfaces .
Surfactant Activity
The compound reduces the surface tension of skin, enabling more even distribution of product formulations when applied. This improved spreadability enhances product performance and user experience .
Viscosity Control
Ethylene glycol monostearate helps control product viscosity, contributing to desired texture and flow properties in various formulations . This property is particularly important for achieving optimal sensory attributes and application characteristics.
Research Findings
Recent research has focused on optimizing production methods and exploring new applications for ethylene glycol monostearate.
Enzymatic Production Research
A significant study published in Industrial & Engineering Chemistry Research investigated the solvent-free enzymatic production of ethylene glycol monostearate using commercial immobilized lipases. The research evaluated multiple parameters including:
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Temperature effects on reaction efficiency
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Agitation impact on conversion rates
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Enzyme concentration optimization
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Enzyme reusability potential
The findings demonstrated that enzymatic synthesis could achieve near-complete conversion under optimized conditions, with the process remaining effective through multiple enzyme cycles. Chemical analysis confirmed that the enzymatically produced compound exhibited quality characteristics comparable to conventionally produced material .
Synthesis Optimization
Patent literature describes optimization efforts for high-efficiency chemical synthesis of ethylene glycol monostearate with improved process parameters:
Parameter | Optimized Condition | Outcome |
---|---|---|
Temperature | 240°C | Enhanced reaction rate |
Reaction Time | 60 minutes | Efficient conversion |
Catalyst Concentration | 1% of reactant weight | Optimized catalysis |
Acid Value Target | <3 mg KOH/g | High purity product |
These optimized conditions resulted in product transformation efficiency exceeding 99% with minimal residual acidity, demonstrating significant improvements over conventional processes .
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